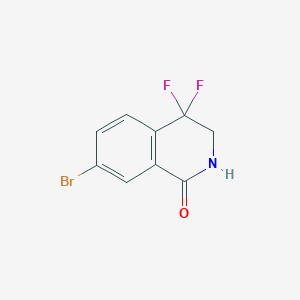
7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of the bromine atom into the isoquinolinone structure.
Fluorination: Incorporation of fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST).
Cyclization: Formation of the dihydroisoquinolinone ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-fluoroisoquinolin-1(2H)-one
- 4,4-Difluoro-3,4-dihydroisoquinolin-1(2H)-one
- 7-Chloro-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one might confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H6BrF2NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-5-1-2-7-6(3-5)8(14)13-4-9(7,11)12/h1-3H,4H2,(H,13,14) |
InChI Key |
ZRZBASZCJXZCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)Br)C(=O)N1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


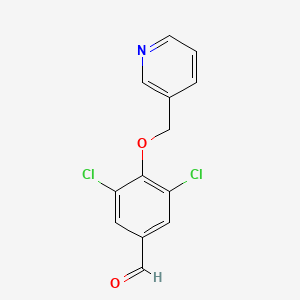
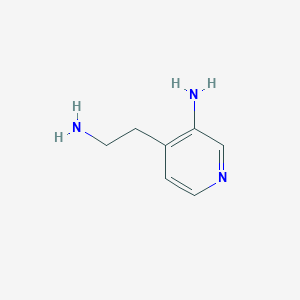
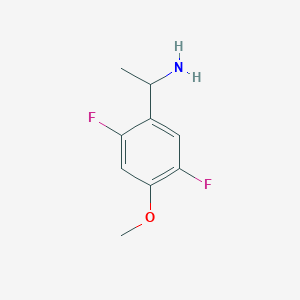

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12978647.png)


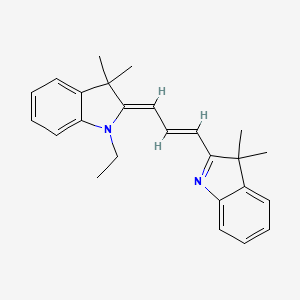
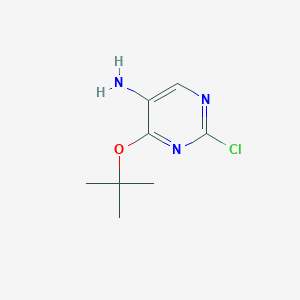
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)

![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)


